2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine
Overview
Description
2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine is an organic compound that features a morpholine ring substituted with a 3-methoxyphenylmethyl group and a thian-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with a thian-4-yl halide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the thian-4-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of N-substituted morpholine derivatives or substituted thian-4-yl derivatives.
Scientific Research Applications
2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)piperidine
- 2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)pyrrolidine
- 2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)azetidine
Uniqueness
2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides stability and solubility, while the thian-4-yl group introduces sulfur-containing functionality, enhancing its reactivity and potential bioactivity.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(thian-4-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-19-16-4-2-3-14(11-16)12-17-13-18(7-8-20-17)15-5-9-21-10-6-15/h2-4,11,15,17H,5-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVKYFHRSXTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C3CCSCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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